Methyl 2-fluorooxazole-4-carboxylate
Description
Methyl 2-fluorooxazole-4-carboxylate is a fluorinated heterocyclic compound featuring an oxazole ring substituted with a fluorine atom at position 2 and a methyl ester group at position 4. Oxazole derivatives are critical in medicinal chemistry and materials science due to their aromatic stability and versatility in forming hydrogen bonds. The fluorine atom enhances electronegativity and metabolic stability, making this compound valuable in drug design, particularly as a bioisostere for carboxylic acids or other functional groups . While direct data on its specific applications are sparse in the provided evidence, structural analogs (e.g., chloro- and thiazole-substituted variants) suggest roles in agrochemicals, pharmaceuticals, and organic synthesis intermediates .
Properties
Molecular Formula |
C5H4FNO3 |
|---|---|
Molecular Weight |
145.09 g/mol |
IUPAC Name |
methyl 2-fluoro-1,3-oxazole-4-carboxylate |
InChI |
InChI=1S/C5H4FNO3/c1-9-4(8)3-2-10-5(6)7-3/h2H,1H3 |
InChI Key |
OBNGICGJVNVXMM-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=COC(=N1)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-fluorooxazole-4-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-fluoroacetic acid with an appropriate oxazole precursor in the presence of a dehydrating agent. The reaction is usually carried out under reflux conditions to ensure complete cyclization and formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the industrial process more sustainable.
Chemical Reactions Analysis
Types of Reactions: Methyl 2-fluorooxazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives with higher oxidation states.
Reduction: Reduction reactions can convert the compound into more reduced forms, potentially altering its chemical properties.
Substitution: The fluorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst to facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various functional groups in place of the fluorine atom.
Scientific Research Applications
Methyl 2-fluorooxazole-4-carboxylate has a wide range of applications in scientific research:
Chemistry: It serves as a valuable intermediate in the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in the development of bioactive molecules with potential therapeutic effects.
Medicine: Research into its pharmacological properties may lead to the discovery of new drugs for treating various diseases.
Industry: The compound’s unique chemical properties make it useful in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 2-fluorooxazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s fluorine atom can participate in hydrogen bonding and other interactions, influencing its binding affinity and activity. Additionally, the oxazole ring structure can interact with various enzymes and receptors, modulating their function and leading to desired biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs
The following table compares Methyl 2-fluorooxazole-4-carboxylate with its closest structural analogs:
Functional Group Analysis
- Fluoro vs. Chloro Substituents : Fluorine’s high electronegativity (3.98 Pauling scale) reduces electron density on the oxazole ring compared to chlorine (3.16), influencing reactivity in electrophilic substitutions. For example, the fluoro derivative is less reactive in nucleophilic aromatic substitution (SNAr) but offers better metabolic stability in vivo .
- Oxazole vs. Thiazole Cores : Replacing oxygen with sulfur (thiazole) increases aromatic ring polarizability and enhances interactions with biological targets (e.g., enzymes or DNA). However, thiazole derivatives often exhibit lower aqueous solubility due to sulfur’s hydrophobic nature .
Physicochemical Properties
Data from methyl ester analogs (Table 3 in ) suggest:

- Boiling Point : Methyl esters of similar molecular weights (140–160 g/mol) typically boil between 180–220°C, with fluoro derivatives slightly lower due to weaker intermolecular forces .
- Solubility : Fluorinated oxazoles are moderately soluble in polar aprotic solvents (e.g., DMSO, acetone) but poorly in water (<1 mg/mL), as inferred from methyl salicylate analogs in .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
